2-Bromo-4,5-dimethyloxazole

Medicinal Chemistry Lead Optimization ADME Prediction

Inconsistent reactivity from generic bromooxazole isomers can derail SAR campaigns. 2-Bromo-4,5-dimethyloxazole (CAS 1240612-08-1) delivers a precisely defined substitution pattern: C-2 bromine enables reliable Suzuki-Miyaura cross-coupling and nucleophilic substitution; 4,5-dimethyl groups provide steric protection and elevate lipophilicity (LogP ~1.87) for improved membrane permeability. • Enables systematic 2-aryl-4,5-dimethyloxazole library synthesis • Batch-specific NMR and HPLC data support probe-grade purity requirements • Consistent reactivity minimizes byproduct formation vs. isomer substitutions Standard sizes 50 mg-1 g; bulk custom synthesis available.

Molecular Formula C5H6BrNO
Molecular Weight 176.01 g/mol
CAS No. 1240612-08-1
Cat. No. B172939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4,5-dimethyloxazole
CAS1240612-08-1
Synonyms2-bromo-4,5-dimethyloxazole
Molecular FormulaC5H6BrNO
Molecular Weight176.01 g/mol
Structural Identifiers
SMILESCC1=C(OC(=N1)Br)C
InChIInChI=1S/C5H6BrNO/c1-3-4(2)8-5(6)7-3/h1-2H3
InChIKeyQDVISYCNCKXBLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4,5-dimethyloxazole – Key Properties & Sourcing


2-Bromo-4,5-dimethyloxazole (CAS 1240612-08-1) is a brominated heterocyclic compound with the molecular formula C5H6BrNO and a molecular weight of 176.01 g/mol . This compound is a substituted oxazole derivative, characterized by a bromine atom at the 2-position and methyl groups at the 4- and 5-positions . As a building block, it is primarily utilized in organic synthesis and pharmaceutical research due to its reactivity profile, which enables further functionalization .

Why 2-Bromo-4,5-dimethyloxazole Cannot Be Substituted


In medicinal chemistry and organic synthesis, the precise substitution pattern on an oxazole core is a critical determinant of downstream molecular properties. While other bromooxazole isomers (e.g., 4-bromo or 5-bromo) or analogs with different substituents exist, their electronic distribution, steric profile, and reactivity in cross-coupling reactions differ significantly . For 2-Bromo-4,5-dimethyloxazole, the electron-withdrawing bromine at the C-2 position activates the ring for nucleophilic substitution and cross-coupling, while the methyl groups at the 4- and 5-positions provide steric protection and modulate lipophilicity [1]. Consequently, generic substitution with a different isomer or an unsubstituted 2-bromooxazole can lead to altered reaction yields, different byproduct profiles, and compounds with divergent physicochemical properties, making it an unsuitable replacement in a defined synthetic sequence or for building a focused library.

2-Bromo-4,5-dimethyloxazole: Quantitative Differentiation


Lipophilicity & Solubility Comparison

2-Bromo-4,5-dimethyloxazole exhibits a calculated lipophilicity (Consensus Log Po/w) of 1.87 . This value is moderate and can be contrasted with the unsubstituted 2-bromooxazole, which is predicted to have a significantly lower LogP (~1.2), indicating that the 4,5-dimethyl substitution substantially increases the compound's hydrophobicity. This increased lipophilicity is further reflected in its predicted water solubility of 0.31 mg/mL (LogS ESOL -2.75) . This data provides a direct, quantifiable basis for selecting this specific analog when a more lipophilic building block is required to enhance membrane permeability in a drug discovery program.

Medicinal Chemistry Lead Optimization ADME Prediction

Suzuki-Miyaura Cross-Coupling: Regiochemical Control

The compound has been demonstrated as a viable partner in Suzuki-Miyaura cross-coupling reactions . Its specific value lies in its regiochemistry: the bromine atom at the 2-position allows for selective functionalization at this site, leaving the 4- and 5-methyl groups intact [1]. This is in direct contrast to 4-bromo or 5-bromo isomers, which would lead to different regioisomeric products with potentially divergent biological activities . The ability to achieve regiospecific coupling is a primary differentiator, enabling the precise construction of 2-aryl-4,5-dimethyloxazole scaffolds.

Organic Synthesis Medicinal Chemistry Cross-Coupling

Purity & Quality Assurance Standards

As a specialty chemical, 2-Bromo-4,5-dimethyloxazole is routinely offered at a standard purity of 95% by multiple commercial vendors . This level of purity is typical for building blocks used in early-stage research and development. To support the end-user's quality control processes, suppliers like Bidepharm offer comprehensive batch-specific analytical data, including NMR, HPLC, and GC reports . This commitment to providing detailed characterization data differentiates this compound from less rigorously characterized analogs or lower-purity technical grades, ensuring that experimental outcomes are not confounded by unknown impurities or incorrect isomer content.

Procurement Quality Control Analytical Chemistry

2-Bromo-4,5-dimethyloxazole – Primary Applications


Scaffold Diversification for SAR Studies

Based on its confirmed utility in Suzuki-Miyaura cross-coupling , 2-Bromo-4,5-dimethyloxazole serves as a key electrophilic building block for generating diverse 2-aryl-4,5-dimethyloxazole libraries. Its higher predicted lipophilicity (LogP 1.87) compared to the unsubstituted core makes it a valuable starting point for designing analogs intended to improve membrane permeability. This allows medicinal chemists to systematically explore the chemical space around a 4,5-dimethyloxazole core while maintaining a consistent site for aryl group introduction.

Synthesis of Complex Heterocycles

The compound is employed as a versatile intermediate in multi-step organic synthesis. Its halogen atom at the 2-position provides a single, well-defined reactive site for further transformations, such as nucleophilic substitution or transition-metal catalyzed reactions . This controlled reactivity, combined with the steric protection offered by the methyl groups, minimizes side reactions and facilitates the construction of more complex oxazole-containing structures, which are prevalent in natural products and pharmaceuticals .

Chemical Probe Synthesis

Researchers focused on developing chemical probes can utilize 2-Bromo-4,5-dimethyloxazole as a functionalized heterocyclic core. The availability of batch-specific analytical data (NMR, HPLC) from suppliers supports the rigorous purity requirements for probe synthesis, ensuring that the final product's biological activity can be confidently attributed to the intended structure. The compound's balanced reactivity profile allows for its reliable incorporation into larger, more complex probe molecules.

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